molecular formula C15H16O2 B1649313 Myrrhone CAS No. 183551-83-9

Myrrhone

Cat. No.: B1649313
CAS No.: 183551-83-9
M. Wt: 228.29
InChI Key: SHEOKDCVBGTHJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,8-Trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5,8-Trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,8-Trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,6,6-Trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione
  • 3,5,5-Trimethyl-9-methylene-7,8-dihydro-6H-benzo7annulene

Uniqueness

1,5,8-Trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one is unique due to its specific substitution pattern and the resulting biological activities. Its structural features confer distinct chemical reactivity and biological properties compared to other similar compounds .

Properties

IUPAC Name

1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEOKDCVBGTHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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